molecular formula C14H6Cl2F3NS B2467271 2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile CAS No. 477866-80-1

2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile

Cat. No.: B2467271
CAS No.: 477866-80-1
M. Wt: 348.16
InChI Key: VOQFPNRTKSUQMZ-UHFFFAOYSA-N
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Description

2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile is a complex organic compound characterized by the presence of dichlorophenyl, sulfanyl, trifluoromethyl, and benzenecarbonitrile groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenyl thiol with 5-(trifluoromethyl)benzenecarbonitrile under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and leading to various physiological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl N-(3-(trifluoromethyl)phenyl)carbamate
  • 2,4-Dichlorophenyl N-(2-(trifluoromethyl)phenyl)carbamate

Uniqueness

Compared to similar compounds, 2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)sulfanyl-5-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2F3NS/c15-10-2-4-13(11(16)6-10)21-12-3-1-9(14(17,18)19)5-8(12)7-20/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQFPNRTKSUQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)SC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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